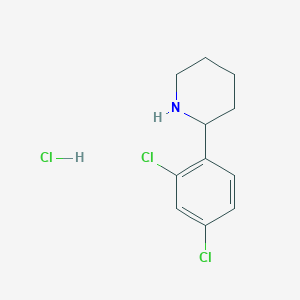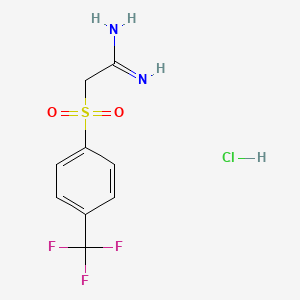![molecular formula C19H29N5O2Si B6590751 4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1187595-88-5](/img/structure/B6590751.png)
4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Descripción general
Descripción
4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C19H29N5O2Si and its molecular weight is 387.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step process involving the formation of the pyrazole ring followed by the pyrrolopyrimidine structure. The synthesis might involve the use of catalysts, controlled temperature, and pressure conditions to ensure the correct formation of the desired product.
Industrial Production Methods: Industrial production would likely focus on optimizing the yield and purity of the compound. Methods such as high-performance liquid chromatography (HPLC) and other purification techniques could be employed to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound might undergo oxidation reactions at various functional groups, altering its chemical structure and properties.
Reduction: Reduction reactions could target the nitro or carbonyl groups within the compound.
Substitution: Substitution reactions might involve the replacement of functional groups such as hydroxyl, amino, or ethoxy groups.
Common Reagents and Conditions: Reagents like strong acids, bases, and oxidizing or reducing agents are commonly used in these reactions. Conditions such as temperature, pH, and solvent choice are crucial to guide these reactions toward the desired products.
Major Products: The products of these reactions vary based on the specific conditions and reagents used. For instance, oxidation might yield different ketones or aldehydes, while reduction could result in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound can serve as a building block for synthesizing more complex molecules, useful in drug development and materials science.
Biology: Its unique structure allows it to interact with specific biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It holds potential as a pharmacophore in drug design, possibly targeting specific pathways or receptors in disease treatment.
Industry: In the industrial sector, it could be used in the production of specialty chemicals or as an intermediate in chemical manufacturing processes.
Mechanism of Action: The compound exerts its effects through interaction with specific molecular targets. This might involve binding to receptors, inhibiting enzyme activity, or altering the structure and function of proteins. The pathways involved could include signal transduction cascades, metabolic pathways, or regulatory mechanisms within cells.
Comparación Con Compuestos Similares
4-(1-(1-methoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: This compound differs by the substitution of a methoxy group, which could alter its chemical reactivity and biological activity.
4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: Replacing the trimethylsilyl group with an ethoxy group might affect its solubility and interaction with biological targets.
4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(dimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: The dimethylsilyl substitution could influence the compound's stability and reactivity in various conditions.
Propiedades
IUPAC Name |
2-[[4-[1-(1-ethoxyethyl)pyrazol-4-yl]pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2Si/c1-6-26-15(2)24-12-16(11-22-24)18-17-7-8-23(19(17)21-13-20-18)14-25-9-10-27(3,4)5/h7-8,11-13,15H,6,9-10,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEVMRSTXLNHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=C(C=N1)C2=C3C=CN(C3=NC=N2)COCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-{2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6590670.png)
![[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B6590672.png)





![2-Chloro-7-(trifluoromethyl)benzo[d]thiazole](/img/structure/B6590710.png)






